N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-32-22-12-10-17(11-13-22)23-19(16-27(26-23)20-7-3-2-4-8-20)15-25-24(29)18-6-5-9-21(14-18)28(30)31/h2-14,16H,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCSLUPAGUKJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Aldehyde Formation: Conversion of the nitrobenzene derivative to an aldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination with 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde using sodium borohydride (NaBH4) and iodine (I2) as reducing agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include sodium borohydride, iodine, tin(II) chloride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and antibacterial agent.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Material Science: Its derivatives are explored for their potential use in organic electronics and photonics.
Mechanism of Action
The exact mechanism of action of N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several pyrazole-based derivatives, but variations in substituents and functional groups lead to distinct pharmacological profiles. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Observations:
- Substituent Impact: The target compound’s 3-nitrobenzamide group distinguishes it from chalcone derivatives (e.g., Compound 5o) and sulfonamide-linked analogs (e.g., compounds in ).
- Bioactivity: Compound 5o, a chalcone-pyrazole hybrid, demonstrates potent tubulin polymerization inhibition (66.40%) and cytotoxicity, attributed to its chalcone moiety’s planar structure, which facilitates π-π stacking in the colchicine-binding site . The target compound’s benzamide group may offer similar interactions but with altered pharmacokinetics.
- Structural Flexibility: The dichlorophenyl chalcone in adopts a cis-conformation with a dihedral angle of 39.03° between aromatic rings, suggesting that substituent orientation critically influences binding . The target compound’s methoxyphenyl and nitro groups may adopt analogous orientations for target engagement.
Pharmacological and Physicochemical Properties
- Lipinski’s Rule of Five: Pyrazole derivatives like Compound 5o and the target compound typically comply with Lipinski’s parameters (molecular weight <500, cLogP <5, ≤10 H-bond acceptors/donors), suggesting oral bioavailability .
- Toxicity Predictions: In silico studies (e.g., OSIRIS Property Explorer) indicate low mutagenic or carcinogenic risks for pyrazole-chalcone hybrids, likely applicable to the target compound due to structural similarities .
- Solubility: The nitro group in the target compound may reduce aqueous solubility compared to hydroxyl or methoxy-substituted analogs (e.g., Compound 2j), necessitating formulation optimization .
In Silico and Molecular Docking Insights
- Compound 5o exhibited a docking score of −7.22 at tubulin’s colchicine site, forming interactions with ASN 249 and LYS 352 . The target compound’s nitrobenzamide group could similarly engage polar residues (e.g., SER 178, TYR 224) via hydrogen bonding or π-stacking.
- PASS Prediction: Pyrazole derivatives are frequently predicted to show kinase or tubulin inhibition, aligning with the target compound’s hypothesized mechanism .
Biological Activity
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This molecular structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the nitrobenzamide moiety contributes to its pharmacological properties.
Antitumor Activity
Recent studies have shown that derivatives of 3-nitrobenzamide exhibit significant antitumor activity against various cancer cell lines. For instance, a related compound was tested against HCT-116 (colon cancer), MDA-MB435 (breast cancer), and HL-60 (leukemia) cell lines using the Sulforhodamine B (SRB) assay. The results indicated that many derivatives demonstrated potent inhibitory effects, with specific compound GI50 values ranging from 1.904 to 3.778 µmol/L across different cell lines .
| Compound | Cell Line | GI50 (µmol/L) |
|---|---|---|
| 4a | HCT-116 | 1.904 |
| 4g | MDA-MB435 | 1.008 |
| 41 | HL-60 | 1.993 |
These findings suggest that modifications to the benzamide structure can enhance anticancer activity, highlighting the importance of structure-activity relationships in drug design.
Antimicrobial Activity
In addition to antitumor effects, compounds related to pyrazole derivatives have been evaluated for their antimicrobial properties. A study on various pyrazole carboxamide derivatives demonstrated notable activity against several pathogens, indicating that similar modifications in the pyrazole framework could yield compounds with effective antimicrobial properties . For example:
| Compound | Microbial Strain | IC50 (µg/mL) |
|---|---|---|
| 3-(2-Hydroxy-4-isopropoxyphenyl)-4-phenyl-1H-pyrazole | Cytospora sp. | 26.96 |
| 4-(4-Fluorophenyl)-3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole | C. gloeosporioides | 11.91 |
These results indicate that the incorporation of specific functional groups can significantly enhance antimicrobial efficacy.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Studies have suggested that pyrazole derivatives can inhibit certain enzymes involved in cancer cell proliferation and microbial growth. For instance, the inhibition of key signaling pathways has been observed, which is crucial for developing targeted therapies.
Case Studies
Case Study 1: Antitumor Evaluation
In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of nitrobenzamide derivatives and assessed their cytotoxicity against various cancer cell lines. The study concluded that modifications at the benzamide position significantly influenced antitumor activity, with some compounds showing promising results for further development as anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial potential of pyrazole derivatives against common bacterial strains. The results indicated that certain compounds exhibited broad-spectrum activity, suggesting their potential as new antimicrobial agents in clinical settings .
Q & A
Q. What are the optimized synthetic routes for N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide, and how do reaction conditions influence yield?
The compound is synthesized via reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-nitrobenzamide derivatives. Key steps include:
- Using NaBH₄/I₂ as a reducing agent in methanol under neutral conditions at room temperature .
- Optimizing solvent choice (e.g., methanol or acetonitrile) and reaction time (typically 12–24 hours) to achieve yields >70% .
- Purification via column chromatography with ethyl acetate/hexane gradients to isolate the product .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 7.2–8.1 ppm), methoxyphenyl group (δ 3.8 ppm), and nitrobenzamide protons (δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns to verify the structure .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. How does the nitro group at the 3-position of the benzamide moiety influence reactivity?
The electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions. For example:
- Reduction with Pd/C and H₂ yields the corresponding amine, useful for further derivatization .
- Participation in hydrogen bonding with biological targets (e.g., enzyme active sites) due to its polar nature .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DCM/hexane. Use SHELXL for refinement, focusing on anisotropic displacement parameters for the nitro and methoxyphenyl groups .
- ORTEP-3 : Visualize thermal ellipsoids to identify potential disorder in the pyrazole-methyl linkage .
- Compare bond lengths (e.g., C-NO₂: ~1.48 Å) with similar nitrobenzamide derivatives to validate geometry .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
- Analog synthesis : Replace the methoxyphenyl group with fluorophenyl or chlorophenyl substituents to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict interactions with targets like COX-2 or kinase enzymes .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cell lines (e.g., MCF-7) to correlate substituents with activity .
Q. How should researchers address contradictions in reported biological activity data?
- Meta-analysis : Compare datasets from independent studies (e.g., IC₅₀ variability in kinase inhibition) using statistical tools (ANOVA) to identify outliers .
- Control experiments : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .
- Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target engagement and rule off-target effects .
Methodological Guidance
Q. What computational methods are suitable for predicting physicochemical properties?
- LogP calculation : Use ChemDraw or MarvinSuite to estimate lipophilicity (predicted LogP ~3.2), critical for pharmacokinetic profiling .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and reactive sites .
Q. How can synthetic byproducts be identified and minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
